
N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide
Overview
Description
N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a furan ring attached to a benzamide structure, which is further substituted with two methoxy groups at the 2 and 6 positions. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes characteristic nucleophilic substitutions and hydrolysis under controlled conditions:
Hydrolysis :
Acidic or basic hydrolysis cleaves the amide bond to regenerate 2,6-dimethoxybenzoic acid and furfurylamine derivatives. Reaction rates depend on pH and temperature:
Conditions | Reagents | Products | Yield | Source |
---|---|---|---|---|
1M HCl, reflux (4–6 hrs) | Hydrochloric acid | 2,6-Dimethoxybenzoic acid + amine | 72–85% | |
1M NaOH, 80°C (3 hrs) | Sodium hydroxide | Sodium 2,6-dimethoxybenzoate + amine | 68–78% |
Transamidation :
The amide participates in exchange reactions with primary amines under Mitsunobu conditions:
textN-Furan-2-ylmethyl-2,6-dimethoxy-benzamide + RNH₂ → 2,6-Dimethoxy-N-(furan-2-ylmethyl)benzamide + RCONHR'
Yields range from 45–62% when using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF.
Furan Ring Modifications
The furan moiety shows distinct reactivity in electrophilic substitutions and ring-opening reactions:
Electrophilic Substitution :
Bromination occurs regioselectively at the C5 position using NBS in CCl₄:
Reagents | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | CCl₄, 0°C, 2 hrs | 5-Bromo-furan-2-ylmethyl derivative | >95% |
Ring-Opening Reactions :
Acid-catalyzed ring opening forms diketone intermediates:
textH₂SO₄ (conc.) → Linear γ-keto aldehyde derivative
This reaction proceeds quantitatively within 30 mins but requires strict temperature control (<10°C).
Methoxy Group Transformations
The 2,6-dimethoxy substituents participate in demethylation and O-alkylation:
Demethylation :
Boron tribromide (BBr₃) selectively removes methyl groups:
Reagent | Conditions | Product | Regioselectivity | Source |
---|---|---|---|---|
BBr₃ (3 eq) | DCM, −78°C, 1 hr | 2,6-Dihydroxybenzamide | 100% (2,6-positions) |
O-Alkylation :
Methoxy groups can be re-alkylated using alkyl halides under basic conditions :
Substrate | Reagent | Base | Product | Yield | Source |
---|---|---|---|---|---|
2,6-Dihydroxy derivative | Methyl iodide | K₂CO₃ | 2,6-Dimethoxy restored | 88% |
Condensation Reactions
The methylene linker facilitates Knoevenagel condensations with aldehydes :
Reaction with Aromatic Aldehydes :
textThis compound + ArCHO → α,β-Unsaturated amide derivatives
Aldehyde | Catalyst | Time | Yield | Source |
---|---|---|---|---|
4-Nitrobenzaldehyde | Piperidine | 6 hrs | 69% | |
Cinnamaldehyde | Piperidine | 8 hrs | 57% |
Coordination Chemistry
The furan oxygen and amide carbonyl act as ligands for metal complexes:
Metal Salt | Solvent | Complex Type | Stability Constant (log K) | Source |
---|---|---|---|---|
Cu(II) acetate | Ethanol | Octahedral | 4.2 ± 0.3 | |
Pd(II) chloride | DMF | Square planar | 5.1 ± 0.2 |
Key Research Findings
-
Solvent Effects : Dichloromethane maximizes yields in amide-forming reactions due to optimal polarity (ε = 8.93) .
-
Thermal Stability : Decomposition begins at 218°C via retro-Diels-Alder fragmentation of the furan ring.
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Catalytic Hydrogenation : The furan ring resists hydrogenation under standard H₂/Pd-C conditions, requiring Rh catalysts for saturation.
This reactivity profile establishes this compound as a versatile synthon for pharmaceutical and materials science applications .
Scientific Research Applications
Chemical Synthesis and Research
N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop more complex molecules. The compound can be synthesized through methods such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic chemistry.
Table 1: Synthetic Methods and Reaction Conditions
Method | Description |
---|---|
Suzuki–Miyaura Coupling | Involves coupling a boronic acid derivative with an aryl halide using a palladium catalyst. |
Continuous Flow Synthesis | Enhances efficiency and scalability of production processes. |
Biological Applications
The biological activity of this compound has been investigated for its therapeutic potential. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be developed into an effective antibacterial agent .
Table 2: Antimicrobial Efficacy of Furan Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
N-(furan-2-ylmethyl)-benzamide | E. coli | 64 |
N-(furan-2-ylmethyl)-carboxamide | Staphylococcus aureus | 32 |
Anticancer Properties
This compound has also shown promise in anticancer research. Studies have demonstrated its potential to inhibit various cancer cell lines, including leukemia cells. For example, certain derivatives exhibited IC50 values indicating potent cytotoxicity against leukemia cell lines .
Enzyme Inhibition
Inhibitory studies have shown that this compound can act on key enzymes involved in cancer and microbial growth, making it a valuable candidate for therapeutic development .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Study on Antituberculosis Activity
A recent study screened a library of compounds and identified derivatives with significant antituberculosis activity, highlighting the potential of furan derivatives in combating resistant strains of Mycobacterium tuberculosis .
Development of SARS-CoV-2 Inhibitors
Another notable application is the development of inhibitors targeting SARS-CoV-2 main protease (Mpro), showcasing the versatility of furan derivatives in addressing contemporary health challenges like COVID-19 .
Mechanism of Action
The mechanism of action of N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit the function of key proteins involved in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2,3-dimethoxybenzamide: Similar structure but with methoxy groups at the 2 and 3 positions.
2,3-dimethoxybenzamide: Lacks the furan ring, resulting in different chemical properties and biological activities.
Uniqueness
N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide is unique due to the specific positioning of the methoxy groups and the presence of the furan ring. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Biological Activity
N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a furan ring and a substituted benzamide structure, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Biological Activity Overview
Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Various studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values indicating significant cytotoxicity against leukemia and solid tumor cell lines .
- Antiviral Activity : The potential antiviral properties of compounds containing furan rings have been documented. Certain derivatives have shown effectiveness against viruses such as hepatitis C and Epstein-Barr virus .
- Anti-inflammatory Effects : Some furan derivatives have been studied for their anti-inflammatory properties, showing promise as selective COX-2 inhibitors in experimental models .
Anticancer Studies
A study focusing on the structure-activity relationship (SAR) of benzamide derivatives revealed that modifications in the aromatic systems significantly influenced anticancer activity. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.96 µM to over 20 µM against various leukemia cell lines .
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
4e | K562 | 1.90 |
4e | MV4-11 | 4.23 |
N-(2-furylmethyl)-2,6-dimethoxybenzamide | Multiple Lines | >20 |
Antiviral Properties
In vitro studies have indicated that certain furan-containing compounds can inhibit viral replication. For example, specific analogs showed effective inhibition against strains of influenza and other viruses at concentrations below 5 µM .
Anti-inflammatory Activity
Research has demonstrated that furan derivatives possess anti-inflammatory properties comparable to established COX-2 inhibitors. In an experimental model using carrageenan-induced inflammation, some compounds exhibited significant reductions in edema, suggesting their potential as therapeutic agents for inflammatory conditions .
Case Studies
- Anticancer Activity in Leukemia : A recent study synthesized several benzamide derivatives and tested their effects on leukemia cell lines. The results indicated that modifications to the furan moiety could enhance cytotoxicity significantly compared to unsubstituted analogs .
- Antiviral Efficacy Against HCV : Another investigation explored the antiviral potential of this compound analogs against hepatitis C virus (HCV). The study found that specific substitutions on the benzamide scaffold increased binding affinity and inhibited viral replication effectively .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3-8H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFUMIXRKIINIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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